molecular formula C16H13F6N B14139151 {Bis[4-(trifluoromethyl)phenyl]methyl}(methyl)amine

{Bis[4-(trifluoromethyl)phenyl]methyl}(methyl)amine

Cat. No.: B14139151
M. Wt: 333.27 g/mol
InChI Key: YXMKEGOFBPLKTM-UHFFFAOYSA-N
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Description

N-Methyl-1,1-bis(4-(trifluoromethyl)phenyl)methanamine is a chemical compound known for its unique structure and properties It features a central nitrogen atom bonded to a methyl group and two 4-(trifluoromethyl)phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1,1-bis(4-(trifluoromethyl)phenyl)methanamine typically involves the reaction of 4-(trifluoromethyl)benzylamine with formaldehyde and a methylating agent under controlled conditions. The reaction is carried out in the presence of a catalyst, often a Lewis acid, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1,1-bis(4-(trifluoromethyl)phenyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amines.

Scientific Research Applications

N-Methyl-1,1-bis(4-(trifluoromethyl)phenyl)methanamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Methyl-1,1-bis(4-(trifluoromethyl)phenyl)methanamine involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its lipophilicity, allowing it to interact with hydrophobic regions of proteins or membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)benzylamine: Shares the trifluoromethyl group but differs in its overall structure.

    N-Phenyl-bis(trifluoromethanesulfonimide): Contains similar trifluoromethyl groups but has a different functional group arrangement.

Uniqueness

N-Methyl-1,1-bis(4-(trifluoromethyl)phenyl)methanamine is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure imparts distinct chemical and physical properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C16H13F6N

Molecular Weight

333.27 g/mol

IUPAC Name

N-methyl-1,1-bis[4-(trifluoromethyl)phenyl]methanamine

InChI

InChI=1S/C16H13F6N/c1-23-14(10-2-6-12(7-3-10)15(17,18)19)11-4-8-13(9-5-11)16(20,21)22/h2-9,14,23H,1H3

InChI Key

YXMKEGOFBPLKTM-UHFFFAOYSA-N

Canonical SMILES

CNC(C1=CC=C(C=C1)C(F)(F)F)C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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